CID 78060854
Description
Compounds like oscillatoxin D (CID 101283546) and its methylated analogs (e.g., CID 185389) share structural motifs such as polyketide backbones or halogenated aromatic rings, which are critical for their biological activity .
Properties
Molecular Formula |
C8H19NO2Si |
|---|---|
Molecular Weight |
189.33 g/mol |
InChI |
InChI=1S/C8H19NO2Si/c1-4-9-6-5-7-12-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
ZNHAOOYYSIQSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC[Si]C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Amine derivatives
Substitution: Various substituted silyl compounds
Scientific Research Applications
3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Mechanism of Action
The mechanism of action of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves its ability to form strong covalent bonds with various substrates. The silyl group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and functionalization applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of CID 78060854, based on oscillatoxin derivatives and boronic acid-containing compounds (see ):
*Hypothetical data inferred from structural analogs. †Estimated based on oscillatoxin derivatives. ‡Assumed based on halogenated analogs in .
Physicochemical Properties
Comparative solubility, logP, and synthetic accessibility were derived from and :
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